molecular formula C21H29NO7 B13843736 Levorphanol-d3 L-Tartrate

Levorphanol-d3 L-Tartrate

Cat. No.: B13843736
M. Wt: 410.5 g/mol
InChI Key: RWTWIZDKEIWLKQ-CCIGQTNASA-N
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Description

Levorphanol-d3 L-Tartrate is a deuterated form of Levorphanol Tartrate, an opioid analgesic used to manage moderate to severe pain. The compound is a synthetic opioid, structurally similar to morphine but significantly more potent. This compound is often used in scientific research due to its unique properties and interactions with opioid receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Levorphanol-d3 L-Tartrate involves several steps, starting from the precursor morphinan. The process includes:

    Hydrogenation: The precursor undergoes hydrogenation to introduce deuterium atoms, resulting in the deuterated form.

    Tartaric Acid Reaction: The deuterated morphinan is then reacted with tartaric acid to form the tartrate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Hydrogenation: Large-scale hydrogenation reactors are used to introduce deuterium atoms.

    Crystallization: The product is crystallized to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

Levorphanol-d3 L-Tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to its non-deuterated form.

    Substitution: Halogenation and other substitution reactions can modify its structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine and bromine are used under controlled conditions.

Major Products Formed

    N-oxide Derivatives: Formed during oxidation.

    Non-deuterated Levorphanol: Formed during reduction.

    Halogenated Derivatives: Formed during substitution reactions.

Scientific Research Applications

Levorphanol-d3 L-Tartrate has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects.

    Biology: Helps in understanding opioid receptor interactions and signaling pathways.

    Medicine: Research on pain management and opioid pharmacokinetics.

    Industry: Used in the development of new analgesic drugs and formulations.

Mechanism of Action

Levorphanol-d3 L-Tartrate exerts its effects by binding to opioid receptors in the brain and spinal cord. It primarily targets the mu-opioid receptor, altering the transmission and perception of pain. The compound also interacts with delta and kappa opioid receptors, contributing to its analgesic effects. Additionally, it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may enhance its pain-relieving properties.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A natural opioid with similar analgesic properties but lower potency.

    Methadone: A synthetic opioid with a longer half-life and different receptor interactions.

    Oxycodone: Another synthetic opioid used for pain management but with different pharmacokinetics.

Uniqueness

Levorphanol-d3 L-Tartrate is unique due to its deuterium atoms, which can alter its metabolic stability and pharmacokinetics. This makes it a valuable tool in research for studying the effects of deuterium substitution on opioid activity and metabolism.

Properties

Molecular Formula

C21H29NO7

Molecular Weight

410.5 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;/m0./s1/i1D3;

InChI Key

RWTWIZDKEIWLKQ-CCIGQTNASA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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